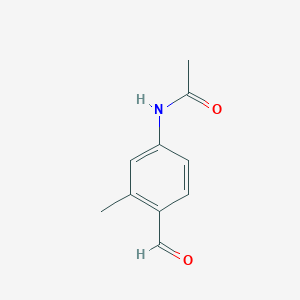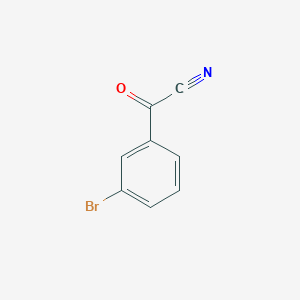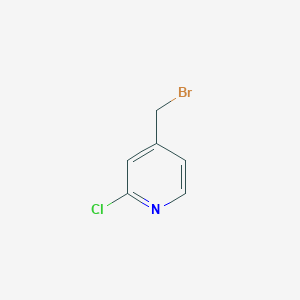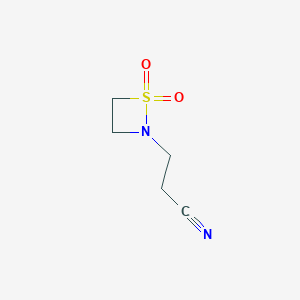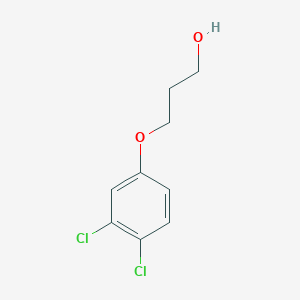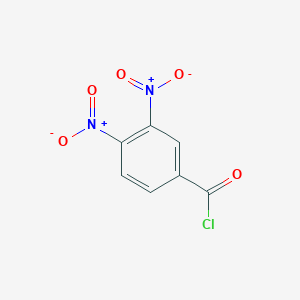
3,4-dinitrobenzoyl Chloride
概要
説明
3,4-Dinitrobenzoyl Chloride is an organic compound . It is the acyl chloride of 3,5-dinitrobenzoic acid and like it is mainly used in the analysis of organic substances by derivatization .
Synthesis Analysis
3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride, PCl5. It can likewise be prepared by reaction with phosphorus trichloride, PCl3, or thionyl chloride, SOCl2 .Molecular Structure Analysis
The molecular formula of 3,4-Dinitrobenzoyl Chloride is C7H3ClN2O5 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
3,5-Dinitrobenzoyl Chloride has its main use in the analysis of organic compounds by derivatization, specifically of alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .科学的研究の応用
Analysis of Hydroxyl Groups
The 3,5-dinitrobenzoyl chloride method has been adapted for the semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This method enables the determination of hydroxyl groups with a relative accuracy of 4.5% and is particularly effective for products with more than ten ethylene oxide units per molecule (Han, 1967).
Organic Photovoltaic Devices
3,5-Dinitrobenzoyl chloride has been used to covalently link graphene oxide, resulting in materials like GO-ethylene-dinitro-benzoyl (GO-EDNB). These materials demonstrate significant improvement in the performance of poly-(3-hexylthiophene) (P3HT) bulk heterojunction photovoltaic devices, enhancing power conversion efficiency (Stylianakis et al., 2012).
Hydrogen-Bonded Framework Structures
3,5-Dinitrobenzoyl chloride is instrumental in forming hydrogen-bonded framework structures in various chemical compounds. These structures are essential for understanding molecular interactions and have potential applications in material science and pharmaceuticals (Vasconcelos et al., 2006).
Serum Creatinine Assay
In medical diagnostics, 3,5-dinitrobenzoyl chloride is used in assays for the determination of serum creatinine. This application is critical for evaluating kidney function and has shown to be more precise and specific than other methods (Parekh et al., 1977).
Xylan Acylation and Adsorption Property
3,5-Dinitrobenzoyl chloride is used in the acylation of xylan, creating xylan esters like xylan 3,5-dinitrobenzoate. These esters have shown promise as adsorbents for creatinine, indicating potential applications in the treatment of chronic renal failure (Kong et al., 2015).
Chiral Recognition
It plays a role in chiral recognition, where it is used to acylate amines, helping in the chromatographic analysis and understanding of enantioselectivity, which is essential in the development of pharmaceuticals (Pirkle et al., 1993).
Safety and Hazards
作用機序
Target of Action
3,4-Dinitrobenzoyl Chloride is primarily used as a laboratory chemical and in the synthesis of substances . .
Mode of Action
For instance, 4-Nitrobenzoyl chloride is known to react with triphenylphosphonium salt to synthesize benzofurans .
Biochemical Pathways
It’s worth noting that dinitrobenzoyl chlorides are often used in the synthesis of other compounds, which may have their own effects on various biochemical pathways .
Result of Action
It’s known that dinitrobenzoyl chlorides can cause skin corrosion and serious eye damage .
Action Environment
The action, efficacy, and stability of 3,4-dinitrobenzoyl Chloride can be influenced by various environmental factors. For instance, it’s recommended to avoid the formation of dust and aerosols when handling this compound . Furthermore, it should be stored in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
3,4-dinitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473166 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dinitrobenzoyl Chloride | |
CAS RN |
24376-18-9 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?
A: In this research, 3,4-dinitrobenzoyl chloride serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




